2-Bromo-5-methoxy-N,N-dimethylbenzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

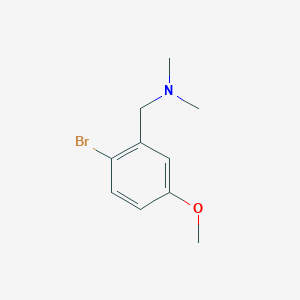

2-Bromo-5-methoxy-N,N-dimethylbenzylamine is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol. It is characterized by a benzene ring substituted with a bromine atom at the second position and a methoxy group at the fifth position, along with a dimethylbenzylamine group . This compound is used primarily in scientific research and has applications in various fields such as pharmaceuticals and organic synthesis.

Métodos De Preparación

The synthesis of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzaldehyde and dimethylamine.

Reaction Conditions: The aldehyde is subjected to reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

2-Bromo-5-methoxy-N,N-dimethylbenzylamine undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution (S_NAr): The bromine atom can be displaced by a stronger nucleophile in the presence of a Lewis acid catalyst.

Alkylation: The amine group can be further alkylated with various alkylating agents, introducing additional functionalities to the molecule.

Reductive Amination: The amine group can be formed by reductive amination of the corresponding ketone or aldehyde precursor.

Aplicaciones Científicas De Investigación

Pharmaceuticals

2-Bromo-5-methoxy-N,N-dimethylbenzylamine is utilized in drug development, particularly in the synthesis of pharmaceutical compounds. Its ability to undergo multiple chemical reactions makes it a valuable intermediate for creating complex molecules.

- Example : It has been explored as a precursor for various anti-cancer agents due to its structural properties that facilitate biological activity modulation.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, allowing chemists to construct more complex organic molecules through various reactions, including:

- Nucleophilic Aromatic Substitution (S_NAr) : The bromine atom can be replaced by stronger nucleophiles, enabling the formation of diverse derivatives.

- Alkylation Reactions : The amine group can be further modified by alkylation, introducing additional functional groups.

Biological Studies

Research has indicated that this compound exhibits promising biological activities:

-

Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in cancer cells, particularly breast and lung cancer cell lines, by modulating specific signaling pathways.

Cell Line IC50 Value (µM) Mechanism of Action MCF-7 (Breast) 15.4 Induction of apoptosis A549 (Lung) 12.3 Modulation of cell proliferation signals -

Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting potential as an antibacterial agent.

Bacterial Strain MIC (µg/mL) Mechanism of Action Staphylococcus aureus 8 Inhibition of bacterial enzyme activity Escherichia coli 10 Disruption of cell membrane integrity

Case Studies

-

Anticancer Efficacy Study :

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, highlighting its potential as a therapeutic agent. -

Antimicrobial Study :

Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest it could serve as a lead compound for developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the benzene ring influence the compound’s reactivity and binding affinity to various biological targets. The dimethylamine group can act as a nucleophile or a base, depending on the reaction conditions, facilitating various biochemical interactions.

Comparación Con Compuestos Similares

2-Bromo-5-methoxy-N,N-dimethylbenzylamine can be compared with similar compounds such as:

2-Bromo-5-methoxyphenyl-N,N-dimethylmethylamine: Similar structure but different functional groups.

4-Bromo-3-(dimethylamino)methyl]anisole: Another compound with a similar benzene ring structure but different substituents.

These comparisons highlight the unique reactivity and applications of this compound in scientific research.

Actividad Biológica

2-Bromo-5-methoxy-N,N-dimethylbenzylamine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity, supported by relevant research findings and case studies.

The molecular formula of this compound is C10H14BrN with a molecular weight of approximately 244.13 g/mol. The compound features a bromine atom and a methoxy group on the benzene ring, which are crucial for its reactivity and biological interactions.

Synthesis Methods:

- Bromination : The starting material, 5-methoxybenzylamine, is brominated using bromine or N-bromosuccinimide (NBS).

- Alkylation : The resulting brominated intermediate undergoes alkylation with dimethylamine under basic conditions to yield the final product.

These methods are essential for producing the compound in laboratory settings for further biological evaluation .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine and methoxy groups influences its binding affinity to receptors and enzymes, potentially modulating their activities. The dimethylamine group can act as a nucleophile or base, facilitating biochemical interactions that can lead to therapeutic effects .

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, derivatives exhibiting similar structural features have shown significant antiproliferative effects against various cancer cell lines:

- IC50 Values : Compounds with analogous structures demonstrated IC50 values lower than 200 μM against cancer cell lines such as U-937 (human leukemia) and SK-MEL-1 (melanoma) .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | U-937 | <200 |

| Other 2-substituted derivatives | SK-MEL-1 | <200 |

Toxicological Studies

High doses of this compound have been associated with potential toxic effects, including liver damage and disruption of metabolic processes. This highlights the importance of dosage in therapeutic applications .

Case Studies

- Study on Apoptosis Induction : A study investigated the ability of related compounds to induce apoptosis in cancer cells. It was found that certain derivatives could effectively trigger apoptotic pathways, suggesting a mechanism for their anticancer activity .

- Pharmacological Evaluation : A pharmacological study assessed the interaction of this compound with specific receptors involved in metabolic regulation. Results indicated that the compound could modulate receptor activity, potentially influencing metabolic pathways .

Propiedades

IUPAC Name |

1-(2-bromo-5-methoxyphenyl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-12(2)7-8-6-9(13-3)4-5-10(8)11/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYPJJLCQWNEKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397344 |

Source

|

| Record name | 2-Bromo-5-methoxy-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10126-37-1 |

Source

|

| Record name | 2-Bromo-5-methoxy-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.